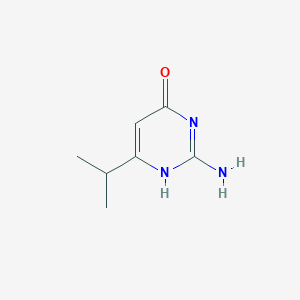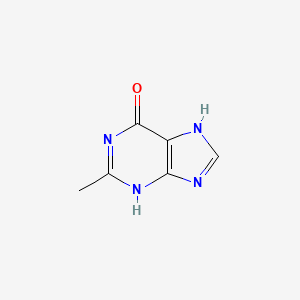
2-amino-6-propan-2-yl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “2-amino-6-propan-2-yl-1H-pyrimidin-4-one” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-amino-6-propan-2-yl-1H-pyrimidin-4-one” involves multiple steps, including specific reaction conditions such as temperature, pressure, and the use of catalysts. Detailed synthetic routes are often documented in scientific literature and patents, providing a comprehensive guide for laboratory preparation.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale chemical processes. These methods are optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product. Common industrial techniques include continuous flow reactors and batch processing.
Chemical Reactions Analysis
Types of Reactions: Compound “2-amino-6-propan-2-yl-1H-pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Detailed reaction mechanisms and product analysis are available in scientific literature.
Scientific Research Applications
Compound “2-amino-6-propan-2-yl-1H-pyrimidin-4-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its biological activity and potential therapeutic applications.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of compound “2-amino-6-propan-2-yl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. This interaction leads to various biochemical and physiological effects, which are the basis for its applications in medicine and biology. Detailed studies on its mechanism of action are available in scientific research articles.
Comparison with Similar Compounds
- Compound “CID 2632”
- Compound “CID 6540461”
- Compound “CID 5362065”
- Compound “CID 5479530”
Comparison: Compound “2-amino-6-propan-2-yl-1H-pyrimidin-4-one” is unique due to its specific chemical structure and reactivity, which distinguish it from other similar compounds. Its unique properties make it particularly valuable in certain applications, such as its specific reactivity in chemical synthesis or its particular biological activity.
Properties
IUPAC Name |
2-amino-6-propan-2-yl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4(2)5-3-6(11)10-7(8)9-5/h3-4H,1-2H3,(H3,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIKKPHWWBUBCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N=C(N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=O)N=C(N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-2-[[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7795542.png)
![4-methyl-N-[(E)-(3,6,6-trimethyl-4-oxo-1-phenyl-7H-indazol-5-ylidene)amino]benzenesulfonamide](/img/structure/B7795556.png)
![(NE)-N-[(4Z)-1-[3,5-bis(trifluoromethyl)phenyl]-4-hydroxyimino-3,6,6-trimethyl-7H-indazol-5-ylidene]hydroxylamine](/img/structure/B7795560.png)



![8-benzyl-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B7795597.png)

![2,8-dibenzyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B7795599.png)

